molecular formula C7H12Br2O B12000805 1-(Dibromomethyl)cyclohexan-1-ol CAS No. 52183-68-3

1-(Dibromomethyl)cyclohexan-1-ol

Cat. No.: B12000805
CAS No.: 52183-68-3
M. Wt: 271.98 g/mol
InChI Key: CVISDRZPEWFBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12Br2O It is a cyclohexane derivative where a hydroxyl group (-OH) and a dibromomethyl group (-CHBr2) are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibromomethyl)cyclohexan-1-ol typically involves the bromination of cyclohexanone followed by the addition of a hydroxyl group. One common method involves the reaction of cyclohexanone with bromine in the presence of a catalyst to form 1,1-dibromocyclohexane. This intermediate is then treated with a base, such as sodium hydroxide, to introduce the hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dibromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dibromomethyl)cyclohexanone.

    Reduction: The dibromomethyl group can be reduced to a methyl group, yielding 1-(Methyl)cyclohexan-1-ol.

    Substitution: The bromine atoms in the dibromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: 1-(Dibromomethyl)cyclohexanone

    Reduction: 1-(Methyl)cyclohexan-1-ol

    Substitution: 1-(Hydroxymethyl)cyclohexan-1-ol or 1-(Aminomethyl)cyclohexan-1-ol

Scientific Research Applications

1-(Dibromomethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its reactive functional groups.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibromocyclohexane: Similar structure but lacks the hydroxyl group.

    1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a hydroxymethyl group instead of a dibromomethyl group.

    1-(Methyl)cyclohexan-1-ol: Similar structure but with a methyl group instead of a dibromomethyl group.

Uniqueness

1-(Dibromomethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a dibromomethyl group on the same carbon atom. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

52183-68-3

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1-(dibromomethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12Br2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2

InChI Key

CVISDRZPEWFBOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.